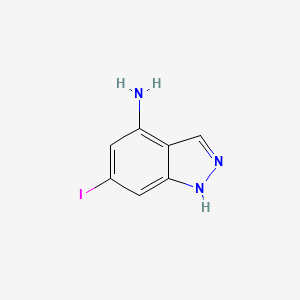

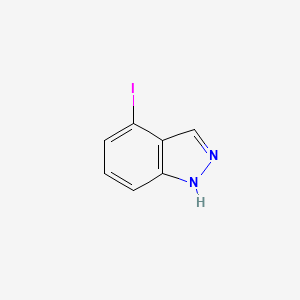

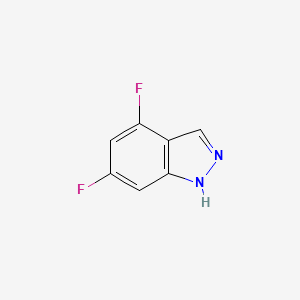

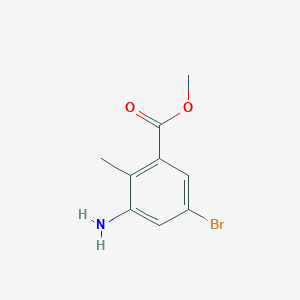

![molecular formula C9H8N2O B1326463 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000342-69-7](/img/structure/B1326463.png)

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" is a derivative of pyrrole-2-carbaldehyde, which is a core structure in various heterocyclic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and chemical properties of related pyrrole carbaldehyde derivatives, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehyde derivatives is a topic of active research. Paper presents a de novo synthesis of pyrrole-2-carbaldehyde skeletons using oxidative annulation and Csp3-H to C=O oxidation, starting from aryl methyl ketones, arylamines, and acetoacet

Scientific Research Applications

Synthesis of Fused Heterocycles

Compounds incorporating the pyrrolo[3,2-c]pyridine structure have been utilized as synthons in the creation of fused heterocycles. For instance, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were synthesized through oxidation of tosylhydrazones, leading to tricyclic heterocycles in good yields. This synthesis pathway demonstrates the versatility of pyrrolo[3,2-c]pyridine derivatives in constructing complex molecular architectures (El-Nabi, 2004).

Photophysical Properties

The photophysical properties of pyrrolo[3,2-c]pyridine derivatives have been studied to understand their absorption and emission spectra. Research has shown that the absorption and emission characteristics of these compounds depend on the substituents at specific positions on the pyridine ring, highlighting their potential in photophysical applications (Deore, Dingore, & Jachak, 2015).

Tandem Aldol Condensation/Aza-Addition Reactions

An efficient tandem intermolecular one-pot aldol condensation/aza-addition reaction has been developed for synthesizing pyrrolo[3,2-c]pyridinone derivatives. This method exemplifies the compound's role in facilitating novel organic reactions that yield heterocyclic compounds with potential therapeutic applications (Zhang et al., 2017).

Molecular Magnetism

The use of pyrrolo[3,2-c]pyridine derivatives in the synthesis of high nuclearity single molecule magnets demonstrates their significance in the field of materials science. Specifically, these compounds have been utilized as ligands in the coordination of paramagnetic transition metal ions, leading to novel magnetic materials (Giannopoulos et al., 2014).

Hydrophobic Base Pairing in DNA

Unnatural hydrophobic base pairs involving pyrrolo[3,2-c]pyridine analogs have been explored for expanding the genetic alphabet. This research indicates the potential of such compounds in biotechnological applications, particularly in the development of novel DNA structures with specific pairing properties (Mitsui et al., 2003).

Future Directions

The future directions for the research and development of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, their potential as FGFR inhibitors could be further investigated for cancer therapy .

Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs, leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Fgfr inhibitors, like related 1h-pyrrolo[2,3-b]pyridine derivatives, can affect multiple signaling pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways .

Result of Action

Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis .

properties

IUPAC Name |

4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJQTBKKEANCCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CN2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646750 |

Source

|

| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-69-7 |

Source

|

| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.